![molecular formula C15H21NO B3978893 1-(3-phenylbutanoyl)piperidine](/img/structure/B3978893.png)
1-(3-phenylbutanoyl)piperidine
Overview
Description
1-(3-phenylbutanoyl)piperidine, also known as PB-22, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. It was first synthesized in 2012 by Pfizer, and it has gained popularity as a research chemical due to its potential applications in scientific research.
Mechanism of Action
1-(3-phenylbutanoyl)piperidine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 1-(3-phenylbutanoyl)piperidine leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in a range of physiological and psychological effects such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(3-phenylbutanoyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and appetite-stimulating properties. It has also been shown to affect the cardiovascular system by increasing heart rate and blood pressure. Additionally, 1-(3-phenylbutanoyl)piperidine has been shown to have neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-phenylbutanoyl)piperidine has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the cannabinoid receptor system. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for research. However, there are also limitations to using 1-(3-phenylbutanoyl)piperidine in lab experiments. Its psychoactive effects may make it difficult to interpret results, and its potential for abuse means that it must be handled with care.
Future Directions
There are several future directions for research on 1-(3-phenylbutanoyl)piperidine. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-phenylbutanoyl)piperidine in the treatment of various diseases such as chronic pain and inflammation. Finally, there is a need for further research on the safety and potential side effects of 1-(3-phenylbutanoyl)piperidine, particularly in the context of long-term use.
Conclusion:
In conclusion, 1-(3-phenylbutanoyl)piperidine is a synthetic cannabinoid that has potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, and it is a useful tool for studying the cannabinoid receptor system. However, there are also limitations to using 1-(3-phenylbutanoyl)piperidine in lab experiments, and further research is needed to fully understand its potential applications and safety profile.
Scientific Research Applications
1-(3-phenylbutanoyl)piperidine has been used in scientific research to study the cannabinoid receptor system. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 1-(3-phenylbutanoyl)piperidine has also been used to investigate the role of the endocannabinoid system in various physiological processes such as pain, inflammation, and appetite regulation.
properties
IUPAC Name |
3-phenyl-1-piperidin-1-ylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(14-8-4-2-5-9-14)12-15(17)16-10-6-3-7-11-16/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFWJAOQBZBQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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